molecular formula C6H6BrNO2S B186424 Methyl 3-amino-5-bromothiophene-2-carboxylate CAS No. 107818-55-3

Methyl 3-amino-5-bromothiophene-2-carboxylate

Cat. No. B186424
M. Wt: 236.09 g/mol
InChI Key: RZYLOBBUEWSONL-UHFFFAOYSA-N
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Patent
US08618115B2

Procedure details

Methyl 5-bromo-3-(trifluoroacetylamino)-2-thiophenecarboxylate (2.0 g, 6.2 mmol) was stirred in 120 mL of 0.25 N K2CO3 in 7:3 MeOH/water. After 2.5 h, the bulk of the MeOH was removed in vacuo. The residue was partitioned between brine (75 mL) and CH2Cl2 (100 mL). The organic layer was dried (MgSO4) and concentrated in vacuo to provide methyl 5-bromo-3-amino-2-thiophenecarboxylate as a yellow solid (1.4 g, 100%).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
120 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[S:6][C:5]([C:7]([O:9][CH3:10])=[O:8])=[C:4]([NH:11]C(=O)C(F)(F)F)[CH:3]=1.CO.O>C([O-])([O-])=O.[K+].[K+]>[Br:1][C:2]1[S:6][C:5]([C:7]([O:9][CH3:10])=[O:8])=[C:4]([NH2:11])[CH:3]=1 |f:1.2,3.4.5|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
BrC1=CC(=C(S1)C(=O)OC)NC(C(F)(F)F)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO.O
Name
Quantity
120 mL
Type
solvent
Smiles
C(=O)([O-])[O-].[K+].[K+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the bulk of the MeOH was removed in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was partitioned between brine (75 mL) and CH2Cl2 (100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
2.5 h
Name
Type
product
Smiles
BrC1=CC(=C(S1)C(=O)OC)N
Measurements
Type Value Analysis
AMOUNT: MASS 1.4 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 95.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.